1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Übersicht
Beschreibung
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound with potential applications in scientific research. This compound is also known as MPDL3280A and is a monoclonal antibody that targets programmed death-ligand 1 (PD-L1). PD-L1 is a protein that is expressed on the surface of certain cancer cells and interacts with programmed cell death protein 1 (PD-1) on T-cells, leading to T-cell exhaustion and immune evasion by cancer cells. MPDL3280A is designed to block the interaction between PD-L1 and PD-1, thereby restoring T-cell function and enhancing anti-tumor immune responses.
Wirkmechanismus
The mechanism of action of MPDL3280A involves the inhibition of the PD-L1/PD-1 pathway, which is a key immune checkpoint that regulates T-cell activation and function. By blocking the interaction between PD-L1 and PD-1, MPDL3280A restores T-cell function and enhances anti-tumor immune responses. This leads to the destruction of cancer cells and the prevention of tumor growth and metastasis.
Biochemical and Physiological Effects:
MPDL3280A has several biochemical and physiological effects on the body. It enhances T-cell activation and function, leading to the destruction of cancer cells and the prevention of tumor growth and metastasis. It also inhibits the expression of PD-L1 on cancer cells, thereby reducing their ability to evade the immune system. MPDL3280A has been shown to have a good safety profile and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
MPDL3280A has several advantages for use in lab experiments. It is a highly specific monoclonal antibody that targets PD-L1, making it a valuable tool for studying the PD-L1/PD-1 pathway and its role in cancer immunology. It is also relatively easy to use and can be administered intravenously or subcutaneously. However, there are some limitations to the use of MPDL3280A in lab experiments. It is expensive and may not be readily available in all research settings. In addition, its effects may be influenced by other factors, such as the presence of other immune checkpoint proteins or the tumor microenvironment.
Zukünftige Richtungen
There are several future directions for the use of MPDL3280A in scientific research. One area of focus is the identification of biomarkers that can predict response to MPDL3280A therapy. This could help to identify patients who are most likely to benefit from treatment and improve patient outcomes. Another area of focus is the combination of MPDL3280A with other immunotherapies, such as checkpoint inhibitors or vaccines, to enhance anti-tumor immune responses. Finally, there is ongoing research into the development of next-generation PD-L1 inhibitors that may have improved efficacy and safety profiles compared to MPDL3280A.
Wissenschaftliche Forschungsanwendungen
MPDL3280A has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, bladder cancer, and renal cell carcinoma. In clinical trials, MPDL3280A has shown promising results in terms of improving overall survival and progression-free survival in patients with advanced or metastatic cancer. MPDL3280A has also been investigated as a potential therapy for other diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8;;/h6,11-12H,3-5,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRUINCBUFQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC(=O)N(N2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.